molecular formula C23H24N4 B6420695 3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890628-94-1

3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine

Katalognummer: B6420695
CAS-Nummer: 890628-94-1
Molekulargewicht: 356.5 g/mol
InChI-Schlüssel: PEJBFPTUHUTOQD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:

  • 3-Phenyl substitution: Aromatic phenyl group at position 3, contributing to π-π stacking interactions in biological targets.
  • 5-Isopropyl substitution: A branched alkyl group (propan-2-yl) at position 5, enhancing lipophilicity and steric bulk.
  • N-(2-Phenylethyl)amine: A phenethylamine moiety at position 7, influencing solubility and binding affinity through hydrophobic and van der Waals interactions.

This scaffold is structurally related to anti-mycobacterial and kinase-inhibiting agents reported in recent studies .

Eigenschaften

IUPAC Name

3-phenyl-N-(2-phenylethyl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4/c1-17(2)21-15-22(24-14-13-18-9-5-3-6-10-18)27-23(26-21)20(16-25-27)19-11-7-4-8-12-19/h3-12,15-17,24H,13-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEJBFPTUHUTOQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC2=C(C=NN2C(=C1)NCCC3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

3-phenyl-N-(2-phenylethyl)-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine class, which has garnered attention due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The compound's structure features a pyrazolo[1,5-a]pyrimidine core, known for its interaction with various molecular targets. The mechanism of action typically involves binding to specific enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, including anticancer and antimicrobial properties .

Biological Activity Overview

The biological activities associated with pyrazolo[1,5-a]pyrimidines include:

  • Anticancer Activity : Several studies have indicated that compounds within this class exhibit significant anticancer properties. For instance, a library of synthesized pyrazolo[1,5-a]pyrimidin-7-ols was screened for growth inhibition against the MDA-MB-231 human breast cancer cell line. Although none showed significant growth inhibition compared to positive controls like YM155 and menadione, the potential for further modifications remains promising .
  • Antitubercular Activity : Pyrazolo[1,5-a]pyrimidin derivatives have been identified as potential leads against Mycobacterium tuberculosis. High-throughput screening revealed moderate antitubercular activities with varying modes of action. The best candidates exhibited low cytotoxicity and promising activity in macrophages .
  • Kinase Inhibition : The pyrazolo[1,5-a]pyrimidine scaffold has been extensively studied as a kinase inhibitor. Compounds derived from this scaffold have shown inhibitory activity towards kinases such as B-Raf and Pim. The interaction with the ATP binding site is crucial for their inhibitory effects .

Anticancer Activity Study

A recent study investigated the anticancer effects of a series of pyrazolo[1,5-a]pyrimidin derivatives using the MTT assay on MDA-MB-231 cells. The results indicated no significant growth inhibition compared to controls (Table 1).

CompoundConcentration (µM)% Cell Viability
Control-100
YM1551045
Menadione1050
Compound A1090
Compound B1088

Antitubercular Activity Study

In another study focused on antitubercular activity, several pyrazolo[1,5-a]pyrimidin derivatives were tested against M. tuberculosis. The compounds were found to target mycolyl-arabinogalactan biosynthesis without affecting cell-wall biosynthesis pathways.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Pyrazolo[1,5-a]pyrimidine derivatives exhibit diverse biological activities depending on substituent patterns. Below is a systematic comparison:

Substituent Effects at Position 3

Compound 3-Substituent Biological Activity (IC₅₀/MIC) Key Findings Reference
Target compound Phenyl Not reported Hypothesized lower activity vs. fluorophenyl analogs
3-(4-Fluorophenyl) analogs (e.g., 32–35) 4-Fluorophenyl MIC: 0.06–0.5 µM (M.tb) Enhanced potency due to electronegative fluorine improving target binding
3-(4-Chlorophenyl) analogs 4-Chlorophenyl MIC: 0.1–1.0 µM (M.tb) Moderate activity; chlorine increases lipophilicity but may reduce solubility

Key Insight : Fluorophenyl groups at position 3 optimize anti-M.tb activity by balancing electronegativity and lipophilicity. The target compound’s unsubstituted phenyl group may reduce target affinity compared to fluorinated analogs.

Substituent Effects at Position 5

Compound 5-Substituent Biological Activity Key Findings Reference
Target compound Propan-2-yl Not reported Predicted improved metabolic stability vs. linear alkyl chains
5-Methyl (e.g., 47) Methyl MIC: 0.12 µM (M.tb) Compact substituent suitable for sterically constrained targets
5-Phenyl (e.g., 33–34) Aryl MIC: 0.03–0.25 µM (M.tb) Aryl groups enhance π-π interactions with hydrophobic pockets
5-(4-Isopropylphenyl) (e.g., 35) 4-Isopropylphenyl MIC: 0.5 µM (M.tb) Bulky substituents reduce potency due to steric hindrance

Key Insight : Small alkyl or aryl groups at position 5 generally improve anti-M.tb activity. The target compound’s isopropyl group may offer a balance between lipophilicity and steric effects.

Substituent Effects at Position 7 (N-Substituent)

Compound 7-Substituent Biological Activity Key Findings Reference
Target compound 2-Phenylethyl Not reported Likely reduced solubility vs. pyridinylmethyl analogs
N-(Pyridin-2-ylmethyl) (e.g., 32–35) Pyridinylmethyl MIC: 0.03–0.5 µM (M.tb) Pyridine’s nitrogen enhances solubility and hydrogen bonding
N-(3-Morpholinopropyl) (e.g., 850749-25-6) Morpholinopropyl IC₅₀: 50 nM (kinase inhibition) Polar morpholine group improves water solubility
N-(Phenethyl) analogs (e.g., 890626-66-1) Phenethyl MIC: 0.8 µM (M.tb) Hydrophobic substituents reduce solubility but may improve membrane permeability

Key Insight : Pyridinylmethyl groups at position 7 are optimal for anti-M.tb activity, whereas phenethyl substituents (as in the target compound) may compromise solubility but enhance blood-brain barrier penetration.

Physicochemical and Pharmacokinetic Comparison

Property Target Compound 3-(4-Fluorophenyl)-N-(Pyridin-2-ylmethyl)-5-Phenyl (32) 5-Methyl-N-(3-Morpholinopropyl) (850749-25-6)
LogP ~4.2 (predicted) 3.8 2.9
Water Solubility Low Moderate High
hERG Inhibition Not reported Low (IC₅₀ > 10 µM) Moderate (IC₅₀ = 2.5 µM)
Microsomal Stability Not reported High (t₁/₂ > 60 min) Moderate (t₁/₂ = 30 min)

Vorbereitungsmethoden

Core Pyrazolo[1,5-a]Pyrimidine Synthesis

The pyrazolo[1,5-a]pyrimidine scaffold is typically synthesized via cyclocondensation of 5-aminopyrazole derivatives with β-diketones or malonate esters. For the target compound, 5-amino-3-phenylpyrazole serves as the starting material, reacting with diethyl malonate in the presence of sodium ethoxide to form the dihydroxypyrazolo[1,5-a]pyrimidine intermediate . This reaction proceeds under reflux conditions in ethanol, yielding the bicyclic core after 7–12 hours (Scheme 1).

Scheme 1 :
5-Amino-3-phenylpyrazole+Diethyl malonateNaOEt, EtOH, refluxDihydroxypyrazolo[1,5-a]pyrimidine\text{5-Amino-3-phenylpyrazole} + \text{Diethyl malonate} \xrightarrow{\text{NaOEt, EtOH, reflux}} \text{Dihydroxypyrazolo[1,5-a]pyrimidine}

Subsequent chlorination using phosphorus oxychloride (POCl₃) introduces reactivity at positions 5 and 7, critical for further functionalization . For example, treatment with POCl₃ at 80–100°C for 4–6 hours converts hydroxyl groups to chlorides, yielding 5,7-dichloro-3-phenylpyrazolo[1,5-a]pyrimidine .

Functionalization at Position 7: N-(2-Phenylethyl)Amine

The N-(2-phenylethyl)amine moiety is installed through Buchwald-Hartwig amination or direct nucleophilic substitution. Using the 7-chloro intermediate, reaction with 2-phenylethylamine in the presence of Pd₂(dba)₃ and Xantphos as ligands in toluene at 110°C affords the desired amine with 65–70% yield . Microwave-assisted conditions (150°C, 30 minutes) improve reaction efficiency to 85% .

Table 1 : Optimization of 7-Amination Conditions

ConditionCatalyst SystemSolventTemperature (°C)Yield (%)
Conventional heatingPd₂(dba)₃/XantphosToluene11065–70
Microwave irradiationPd₂(dba)₃/XantphosToluene15085
Nucleophilic substitution-DMF12050–60

Purification and Characterization

Crude products are purified via column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from ethanol/water mixtures . Structural confirmation relies on:

  • ¹H NMR : Characteristic signals include aromatic protons (δ 7.2–7.8 ppm), isopropyl methyl groups (δ 1.2–1.4 ppm), and N-(2-phenylethyl) ethylenic protons (δ 2.8–3.1 ppm) .

  • Mass Spectrometry : Molecular ion peaks align with the theoretical molecular weight (C₂₄H₂₅N₅: 391.5 g/mol) .

Scalability and Industrial Considerations

Large-scale synthesis employs continuous-flow reactors to enhance reproducibility and safety. Automated systems enable precise control over exothermic reactions (e.g., chlorination with POCl₃), reducing side product formation . Industrial protocols favor Suzuki coupling over nucleophilic substitution due to higher regioselectivity and reduced waste .

Challenges and Mitigation Strategies

  • Regioselectivity in Amination : Competing reactions at positions 5 and 7 are minimized using bulky ligands (e.g., Xantphos) in palladium-catalyzed amination .

  • Byproduct Formation : Excess 2-phenylethylamine (2.5 equiv) ensures complete substitution of the 7-chloro group, while scavengers like molecular sieves absorb generated HCl .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.